Compound Description: 3-Methyl-2-butene-1-thiol (MBT) is a well-known, intensely flavor-active compound with a low sensory threshold (2–7 ng/L) in beer. [] It is known to be produced during beer photooxidation (lightstruck reaction), resulting in an undesirable “skunky” or “foxy” aroma. [] It can also slowly form during beer thermal oxidation in the absence of light. []
2-Methoxy-3-(1-methylethyl)pyrazine
Compound Description: 2-Methoxy-3-(1-methylethyl)pyrazine, also known as isopropylmethoxypyrazine, is a methoxypyrazine that can be found in some red wines, albeit typically at low levels. [] Its aroma is similar to 2-methoxy-3-(2-methylpropyl)pyrazine (isobutylmethoxypyrazine). [] Sensory data suggest that when present at certain concentrations, isopropylmethoxypyrazine may contribute a more potent aroma to wine than isobutylmethoxypyrazine. [] The origin of isopropylmethoxypyrazine in wine is not fully understood, but it is believed that sources other than grape berries and typical winemaking processes may be involved. []
2-Methoxy-3-(1′-methylpropyl)pyrazine
Compound Description: 2-Methoxy-3-(1′-methylpropyl)pyrazine (MMPP) is a volatile compound produced by the marine bacterium Halomonas venusta (formerly known as Deleya venusta). [] It is responsible for the strong fresh pea odour associated with this bacterium. [] MMPP is primarily synthesized during the bacterium’s idiophase, and its production can be increased by supplementing the growth medium with high amounts of glycine and isoleucine. [] The compound 2,5-dioxo-3-(1-methylpropyl)piperazine is a presumed intermediate in the biosynthetic pathway of MMPP. []
Properties
CAS Number
1228531-20-1
Product Name
3-Methoxy-3-methylbutane-1-thiol
IUPAC Name
3-methoxy-3-methylbutane-1-thiol
Molecular Formula
C6H14OS
Molecular Weight
134.24 g/mol
InChI
InChI=1S/C6H14OS/c1-6(2,7-3)4-5-8/h8H,4-5H2,1-3H3
InChI Key
PRVWYTFAHDEHHT-UHFFFAOYSA-N
SMILES
CC(C)(CCS)OC
Canonical SMILES
CC(C)(CCS)OC
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